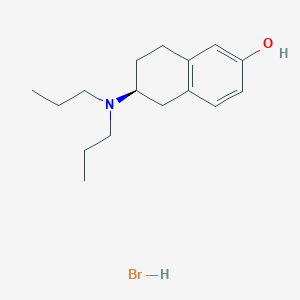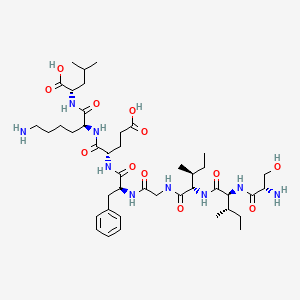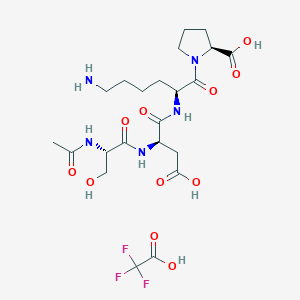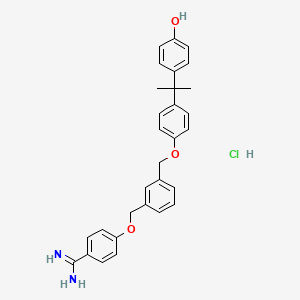![molecular formula C21H17FN2NaO2+ B10775206 sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)
sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
OC000459 sodium primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole ring and the acetic acid moiety. It does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of OC000459 sodium include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from reactions involving OC000459 sodium are typically derivatives of the parent compound, where substitutions occur at specific positions on the indole ring or the acetic acid moiety .
Scientific Research Applications
OC000459 sodium has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostanoid receptors and their antagonists.
Biology: Investigated for its role in inhibiting the activation of T helper 2 lymphocytes and eosinophils, which are involved in allergic responses
Industry: Utilized in the development of new drugs targeting prostanoid receptors.
Mechanism of Action
OC000459 sodium exerts its effects by selectively binding to and antagonizing the D prostanoid receptor 2 (DP2). This receptor is expressed on T helper 2 lymphocytes, eosinophils, and basophils. By inhibiting DP2, OC000459 sodium prevents the recruitment and activation of these cell types in response to prostaglandin D2 (PGD2). This inhibition reduces inflammation and allergic responses .
Comparison with Similar Compounds
Similar Compounds
OC000459: The parent compound of OC000459 sodium, which is also a DP2 antagonist.
Ramatroban: Another DP2 antagonist used in the treatment of allergic rhinitis.
Fevipiprant: A DP2 antagonist investigated for its potential in treating asthma.
Uniqueness
OC000459 sodium is unique due to its high selectivity and potency as a DP2 antagonist. It has a higher binding affinity for DP2 compared to other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H17FN2NaO2+ |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C21H17FN2O2.Na/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;/h2-10H,11-12H2,1H3,(H,25,26);/q;+1 |
InChI Key |
XKRNYIKRDAGPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,4S,5S,6S,8S,9S,10R,13R,16S,17S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775123.png)
![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)

![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)

![(1S,2R,3R,4S,5S,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775166.png)

![methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate](/img/structure/B10775178.png)

![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)
![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)



